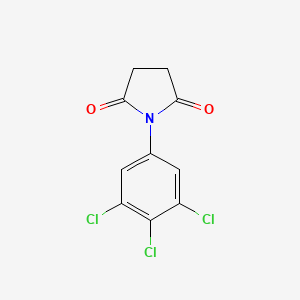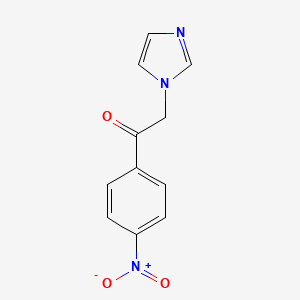
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is a chemical compound that features an imidazole ring attached to a nitrophenyl group via an ethanone linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and nitrophenyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitroacetophenone with imidazole. One common method is as follows:
Starting Materials: 4-nitroacetophenone and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation: The ethanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Imidazol-1-yl-1-(4-aminophenyl)ethanone.
Substitution: Various substituted imidazole derivatives.
Oxidation: Carboxylic acid derivatives of the ethanone linkage.
科学的研究の応用
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and receptor interactions.
Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions.
Materials Science: The compound’s unique structure allows it to enhance the properties of materials by providing stability and reactivity.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethane: Similar structure but with an ethane linkage instead of an ethanone.
1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanamine: Similar structure but with an amine group instead of a ketone.
Uniqueness
2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is unique due to the presence of both the imidazole and nitrophenyl groups, which confer distinct chemical properties. The ethanone linkage provides additional reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
37910-79-5 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC名 |
2-imidazol-1-yl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H9N3O3/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17/h1-6,8H,7H2 |
InChIキー |
SBPGWXSTCFNGPY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)[N+](=O)[O-] |
同義語 |
N-(4-nitrophenacyl)imidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


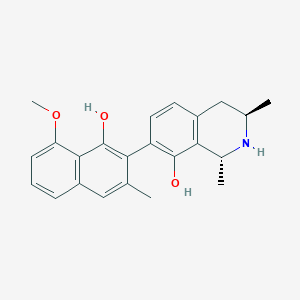
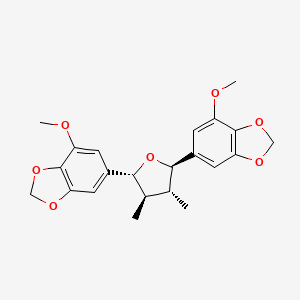
![1-(2,3-Dihydroindol-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1202585.png)
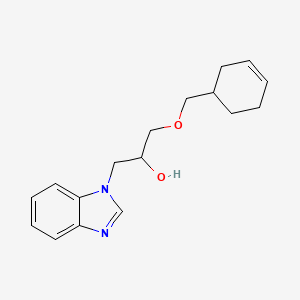
![2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide](/img/structure/B1202588.png)
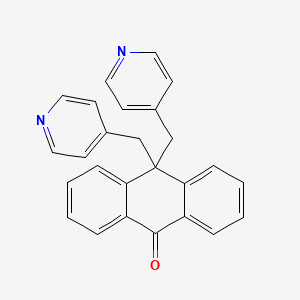
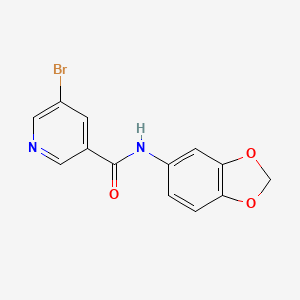
![4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1202591.png)
![(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
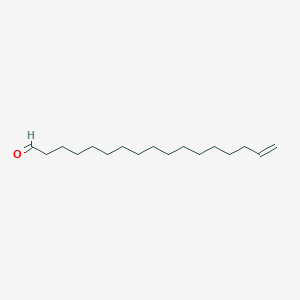

![3H-cyclopropa[c]quinoline](/img/structure/B1202598.png)
